![molecular formula C10H16N2O2 B154964 1,8-Diisocyanatooctane CAS No. 10124-86-4](/img/structure/B154964.png)
1,8-Diisocyanatooctane
Overview
Description
1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate, is an important cross-linker used in the fabrication of polyurethane . It plays a crucial role in the biomedical field, particularly in controlling drug release in chronic disease therapeutics .
Molecular Structure Analysis
The molecular formula of 1,8-Diisocyanatooctane is C10H16N2O2 . The InChI string representation is 1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
. The compound has a linear structure with isocyanate groups (-N=C=O) at both ends of an octamethylene chain.
Physical And Chemical Properties Analysis
1,8-Diisocyanatooctane has a molecular weight of 196.25 g/mol . It has a boiling point of 156 °C and a density of 1.007 g/mL at 25 °C . The compound is a liquid at room temperature .
Scientific Research Applications
Particle Modification
Finally, 1,8-Diisocyanatooctane is involved in particle modification processes. It can alter the surface properties of particles to improve their dispersion in solvents or to modify their interaction with other materials. This is valuable in the production of composites and advanced materials .
Safety and Hazards
1,8-Diisocyanatooctane is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .
Mechanism of Action
Target of Action
1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate , is primarily used as a cross-linker in the fabrication of polyurethane . Its primary targets are the components of polyurethane that it helps to cross-link, thereby enhancing the material’s properties.
Pharmacokinetics
For example, it has a boiling point of 156°C at 15 mmHg and a density of 1.007 g/mL at 25°C .
Action Environment
The action of 1,8-Diisocyanatooctane is influenced by environmental factors such as temperature and humidity. For instance, the reaction rate between 1,8-Diisocyanatooctane and polyols can be accelerated at higher temperatures. Additionally, isocyanates can react with water to form amines and carbon dioxide, so the reaction must be carried out in a dry environment to prevent unwanted side reactions .
Disclaimer: This information is based on the current understanding and usage of 1,8-Diisocyanatooctane in industrial processes. It is always recommended to handle such compounds with appropriate safety measures due to their potential hazards .
properties
IUPAC Name |
1,8-diisocyanatooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKOUOXSNGVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=O)CCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369847 | |
Record name | 1,8-Diisocyanatooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diisocyanatooctane | |
CAS RN |
10124-86-4 | |
Record name | Octamethylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diisocyanatooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Diisocyanatooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,8-diisocyanatooctane contribute to the formation of the IPN described in the research?
A: 1,8-Diisocyanatooctane acts as a crosslinking agent in the synthesis of the poly-L-lysine (PLL) and ultra-high molecular weight polyethylene (UHMWPE) IPN. [] The research describes a multi-step process:
Q2: What analytical techniques were employed to confirm the successful incorporation of 1,8-diisocyanatooctane and formation of the IPN?
A2: The research utilized a combination of techniques to confirm the successful synthesis of the IPN and the role of 1,8-diisocyanatooctane:
- FTIR Spectroscopy: The presence of PLL after the crosslinking step was confirmed by the appearance of characteristic peaks in the FTIR spectra. This indicated that the 1,8-diisocyanatooctane successfully reacted with the PLL and incorporated it into the material. []
- SEM Imaging: Scanning electron microscopy revealed a morphology dominated by PLL spheres on the material's surface. This observation suggested successful crosslinking by 1,8-diisocyanatooctane, as the PLL remained adhered to the UHMWPE and formed distinct structures rather than being washed away. []
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